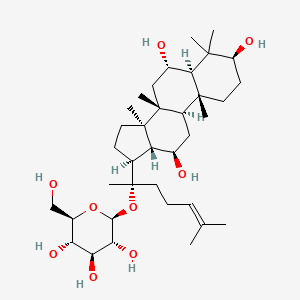

panaxoside A progenin

Beschreibung

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGXWSFSJIQMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside F1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53963-43-2 | |

| Record name | Ginsenoside F1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Strategies for Ginsenoside F1 Production and Derivatization

Biosynthesis Pathways Leading to Ginsenoside F1 Precursors

The journey to synthesizing Ginsenoside F1 begins with the construction of its fundamental molecular precursors. This process originates in the conserved mevalonic acid pathway, leading to the formation of a complex triterpenoid (B12794562) skeleton, which is then meticulously tailored by specific enzymes.

Mevalonic Acid (MVA) Pathway in Ginsenoside Biogenesis

The biosynthesis of all ginsenosides (B1230088), including F1, is rooted in the mevalonic acid (MVA) pathway, a fundamental metabolic route in plants for producing isoprenoids. etals.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.combio-integration.org

The MVA pathway is a critical upstream stage, as the availability of IPP and DMAPP directly influences the final yield of ginsenosides. etals.org A key rate-limiting step in this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which converts HMG-CoA to mevalonate (B85504). mdpi.combio-integration.org Overexpression of the gene encoding HMGR is a common strategy in metabolic engineering to enhance the flux towards isoprenoid production. scienceopen.com The entire pathway can be summarized in three main stages: the formation of IPP and DMAPP via the MVA pathway, the conversion of these precursors into 2,3-oxidosqualene (B107256), and the subsequent cyclization, hydroxylation, and glycosylation to produce various ginsenosides. mdpi.com

Role of Key Enzymes in Triterpenoid Saponin (B1150181) Skeleton Formation

The formation of the characteristic tetracyclic triterpenoid skeleton of ginsenosides is a multi-step enzymatic cascade that follows the production of IPP and DMAPP.

Squalene (B77637) Synthesis : Farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to create the 15-carbon intermediate, farnesyl pyrophosphate (FPP). mdpi.comnih.gov Subsequently, squalene synthase (SS) joins two FPP molecules head-to-head to form the 30-carbon linear hydrocarbon, squalene. nih.gov

Epoxidation : Squalene epoxidase (SQE), another rate-limiting enzyme, catalyzes the oxygenation of squalene to produce (3S)-2,3-oxidosqualene. mdpi.comnih.gov This cyclization precursor is a crucial branch point for the synthesis of various triterpenoids. etals.org

Cyclization : The first committed step in ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs). In Panax species, dammarenediol-II synthase (DS) specifically cyclizes 2,3-oxidosqualene to form dammarenediol-II, the foundational aglycone for the dammarane-type ginsenosides, which include Ginsenoside F1. mdpi.comresearchgate.net

Hydroxylation : Following cyclization, the dammarenediol-II skeleton undergoes a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs). First, protopanaxadiol (B1677965) synthase (PPDS), a CYP enzyme identified as CYP716A47, hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol (PPD). nih.govoup.com Then, in a key step for the F1 pathway, protopanaxatriol (B1242838) synthase (PPTS), identified as CYP716A53v2, hydroxylates PPD at the C-6 position to produce protopanaxatriol (PPT), the direct aglycone of Ginsenoside F1. mdpi.comoup.comoup.com

Glycosylation : The final step to produce Ginsenoside F1 is the attachment of a sugar moiety. UDP-glycosyltransferases (UGTs) catalyze this reaction. Specifically, the enzyme UGTPg101 has been shown to glycosylate the C-20 hydroxyl group of protopanaxatriol to generate Ginsenoside F1. sci-hub.se

Biotransformation Methodologies for Ginsenoside F1 Enrichment

Given the scarcity of Ginsenoside F1 in nature, biotransformation has emerged as a highly effective strategy for its production. This approach involves using enzymes or whole-cell microorganisms to convert abundant major ginsenosides, such as Ginsenoside Rg1 and Ginsenoside Re, into the more valuable F1. scienceopen.comjmb.or.kr

Enzymatic Conversion of Major Ginsenosides to F1

The structural difference between major ginsenosides and F1 often lies in the number and position of sugar molecules attached to the protopanaxatriol skeleton. Enzymatic hydrolysis, which selectively removes these sugar groups, is the primary method for this conversion. Ginsenoside F1 can be produced from Ginsenoside Rg1 by hydrolyzing the glucose moiety at the C-6 position, or from Ginsenoside Re by hydrolyzing the rhamnopyranosyl-(1→2)-glucopyranosyl moiety at the C-6 position. jmb.or.krresearchgate.net

A variety of glycosidases, particularly β-glucosidases, have been identified and characterized for their ability to specifically catalyze the conversion to Ginsenoside F1. These enzymes exhibit distinct substrate specificities, enabling targeted production.

Key findings show that enzymes from diverse microbial sources can efficiently produce F1. For example, a recombinant β-glucosidase (BgpA) from Terrabacter ginsenosidimutans can hydrolyze both Re and Rg1 to F1. jmb.or.kr Similarly, the β-d-glucosidase BglSK from Sanguibacter keddieii completely converts Rg1 into F1. cornell.edu Enzymes from fungi, such as naringinase (B1166350) from Penicillium decumbens and cellulase (B1617823) from Aspergillus niger, have also been successfully employed for F1 production. researchgate.netresearchgate.net Protein engineering has further improved enzyme efficiency, with one study reporting a 13.88-fold increase in the catalytic efficiency of an engineered BglSK variant for converting Rg1 to F1. acs.org

Table 1: Glycosidases for Ginsenoside F1 Production

Maximizing the yield of Ginsenoside F1 through biotransformation requires the careful optimization of several reaction parameters, including temperature, pH, and the concentrations of both the enzyme and the substrate. Research has focused on refining these conditions to enable efficient, large-scale production.

Gram-scale production has been successfully achieved by optimizing these factors. One study reported the production of 9.6 grams of F1 from 60 grams of a ginsenoside mixture by using optimized concentrations of the substrate and NaCl, which can improve substrate solubility. jmb.or.kr Another scaled-up process in a 10-liter fermenter yielded 13.0 grams of F1 from 50 grams of a protopanaxatriol-type mixture using a commercial food-grade enzyme. researchgate.net

Table 2: Optimized Conditions for Enzymatic Production of Ginsenoside F1

Specific Glycosidases and Their Substrate Specificity

Microbial Transformation for Ginsenoside F1 Production

The bioconversion of abundant major ginsenosides into the rarer F1 is a key strategy for increasing its supply. This process relies on the enzymatic activity of various microorganisms that can selectively hydrolyze sugar moieties from precursor molecules. bio-integration.orgnih.gov

Researchers have identified a diverse array of microorganisms, including fungi and bacteria, capable of transforming major protopanaxatriol (PPT) ginsenosides like Rg1 and Re into Ginsenoside F1. nih.govresearchgate.net This transformation is primarily mediated by β-glucosidases, enzymes that cleave glucose residues. researchgate.netscienceopen.com

Fungi such as Fusarium moniliforme and Cladosporium cladosporioides have demonstrated the ability to convert ginsenoside Rg1 into F1. researchgate.net Similarly, commercially available enzymes like Cellulase KN from Aspergillus niger can effectively transform both Re and Rg1 into F1. nih.gov Certain bacteria isolated from ginseng plantation soil or fermented foods also possess these capabilities. For instance, soil bacteria are known to be involved in the conversion of Rg1 to F1. mdpi.comfrontiersin.org The enzymatic process involves the hydrolysis of the glucose moiety at the C-6 position of Rg1 or the rhamnose and glucose moieties at the C-6 position of Re. koreascience.krnih.gov

Below is a table summarizing microorganisms and commercial enzymes with documented ginsenoside-transforming capabilities for F1 production.

| Microorganism/Enzyme Source | Precursor Ginsenoside(s) | Transformation Pathway | Reference(s) |

| Fusarium moniliforme var. sublutinas | Rg1 | Hydrolyzes glucose at C-6 position of Rg1 | nih.govresearchgate.net |

| Cladosporium cladosporioides | Rg1 | Converts Rg1 to F1 | researchgate.netmdpi.com |

| Aspergillus niger (Cellulase KN) | Re, Rg1 | Transforms Re and Rg1 into F1 | nih.gov |

| Penicillium decumbens (Naringinase) | Re, Rg1 | Hydrolyzes sugar moieties at C-6 position | koreascience.krnih.gov |

| Gut Microbiota (Fusobacterium, Bacteroides) | Re, Rg1 | Re can be converted to F1 and Rg1; Rg1 can be converted to F1 | frontiersin.org |

To improve the efficiency and yield of Ginsenoside F1 production, scientists have turned to metabolic engineering. This involves using recombinant DNA technology to express specific ginsenoside-transforming enzymes in well-characterized microbial hosts like Escherichia coli and Corynebacterium glutamicum. bio-integration.orgmdpi.com This approach allows for the high-level production of specific enzymes, leading to more controlled and efficient bioconversion processes compared to using whole-cell cultures of the native microorganisms. scienceopen.com

A notable example is the use of a recombinant β-glucosidase (BgpA) from the soil bacterium Terrabacter ginsenosidimutans. jmb.or.kr When this enzyme was expressed in E. coli, it enabled the gram-scale production of F1 from a crude mixture of protopanaxatriol saponins (B1172615). jmb.or.kr In one scaled-up reaction, 9.6 grams of highly pure F1 were produced from 60 grams of substrate. jmb.or.kr

Similarly, expressing the β-glucosidase from Microbacterium testaceum in C. glutamicum resulted in a system capable of producing 9.42 g/L of F1 from a PPT-type ginsenoside mixture within 24 hours. mdpi.comresearchgate.net These engineered systems are considered superior due to the higher selectivity and activity of the purified recombinant enzymes. scienceopen.com

The table below details examples of engineered microbial systems for enhanced F1 production.

| Host Organism | Recombinant Enzyme (Source) | Substrate | Yield/Productivity | Reference(s) |

| Escherichia coli | β-glucosidase (BgpA) (Terrabacter ginsenosidimutans) | Crude PPT saponin mix | 9.6 g of F1 from 60 g of substrate | jmb.or.kr |

| Corynebacterium glutamicum | β-glucosidase (Microbacterium testaceum) | PPT-type ginsenoside mix | 9.42 g/L F1 | mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | UGTPg1 & UGTPg100 (Panax ginseng) | Protopanaxatriol (PPT) | 42.1 ± 3.2 mg/L F1 | scienceopen.comfrontiersin.org |

Identification and Characterization of Microorganisms with Ginsenoside-Transforming Capabilities

Chemical and Chemo-Enzymatic Synthesis of Ginsenoside F1 and Analogs

Beyond biotransformation, chemical and chemo-enzymatic methods offer pathways to both produce Ginsenoside F1 and create novel analogs through structural modifications. These strategies provide precise control over molecular structure, enabling the synthesis of derivatives with potentially new or enhanced properties.

Semisynthetic approaches use naturally derived Ginsenoside F1 as a starting scaffold for chemical modifications. A primary strategy for modification is glycosylation, the addition of sugar molecules to the F1 structure. nih.gov This can alter properties such as water solubility and biological activity. nih.gov

One example is the synthesis of Ginsenoside Ia, a rare ginsenoside, from the more accessible F1. nih.gov This was achieved by using a recombinant UDP-glycosyltransferase (UGT) from Bacillus subtilis, which selectively added a glucose molecule to the C-3 position of the F1 scaffold. nih.gov This chemo-enzymatic method demonstrates how the F1 backbone can be used as a building block for creating other rare ginsenosides. nih.govmdpi.com

Regioselective glycosylation is a sophisticated technique that allows for the attachment of sugar moieties to specific positions on the Ginsenoside F1 molecule. This precision is crucial for creating defined derivatives and is typically achieved using highly specific enzymes like UGTs. cjnmcpu.com

Different UGTs exhibit distinct regioselectivity. For instance, the enzyme UGTPg100 from Panax ginseng can glycosylate the C-6 hydroxyl group of F1, converting it into Ginsenoside Rg1. cjnmcpu.comnih.gov In contrast, the β-(1,4)-galactosyltransferase (GalT) from bovine colostrum has been used to add galactose to the glucose moiety already present on F1, creating a monolactosyl derivative. acs.orgnih.gov Another enzyme, BSGT1 from Bacillus subtilis, specifically adds a glucose unit to the C-3 position of F1 to produce Ginsenoside Ia. nih.gov These techniques highlight the power of enzymes to create a diverse range of novel F1 derivatives through precise, position-specific modifications. cjnmcpu.com

The following table summarizes enzymes used in the regioselective synthesis of F1 derivatives.

| Enzyme | Enzyme Source | Substrate | Modification | Product | Reference(s) |

| UDP-glycosyltransferase (BSGT1) | Bacillus subtilis | Ginsenoside F1 | Adds glucose to C-3 position | Ginsenoside Ia | nih.gov |

| UDP-glycosyltransferase (UGTPg100) | Panax ginseng | Ginsenoside F1 | Glycosylates the C-6 hydroxyl group | Ginsenoside Rg1 | cjnmcpu.comnih.gov |

| β-(1,4)-galactosyltransferase (GalT) | Bovine Colostrum | Ginsenoside F1 | Adds galactose to the existing glucose | Monolactosyl-F1 derivative | acs.orgnih.gov |

Semisynthetic Routes for Structural Modification of Ginsenoside F1 Scaffolds

Biotechnological Approaches for Sustainable Ginsenoside F1 Production

The increasing demand for ginsenosides, coupled with the limitations of plant extraction, has spurred the development of sustainable biotechnological production platforms. frontiersin.orgnih.gov These approaches utilize metabolically engineered microorganisms or plant cell cultures as "cell factories" to synthesize Ginsenoside F1 de novo from simple carbon sources. bio-integration.orgfrontiersin.org

Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, is a leading strategy. frontiersin.orgkoreascience.kr Scientists have successfully constructed the biosynthetic pathway for protopanaxatriol (PPT), the direct precursor to F1, in yeast. frontiersin.org By introducing key genes from Panax ginseng, such as dammarenediol synthase (DS), protopanaxadiol synthase (PPDS), and protopanaxatriol synthase (PPTS), engineered yeast can produce PPT. mdpi.com The subsequent introduction of specific UGTs, such as UGTPg1 from P. ginseng, which catalyzes the conversion of PPT to F1, completes the pathway. frontiersin.orgnih.gov This strategy has achieved F1 production titers of 42.1 mg/L in engineered yeast. scienceopen.com

Another innovative approach is the heterologous synthesis of F1 in plants like tobacco (Nicotiana benthamiana). researchgate.netnih.gov By introducing a set of four enzyme genes from Panax notoginseng (PnDDS, CYP716A47, CYP716S1, and UGT71A56), researchers have successfully constructed an artificial F1 biosynthetic pathway in tobacco cells. nih.gov This resulted in the synthesis of Ginsenoside F1 at levels higher than those found in Panax plants, demonstrating the potential of using alternative plant hosts as a sustainable and effective production method. researchgate.netnih.gov These synthetic biology approaches represent a green and economically viable alternative to traditional production methods. researchgate.net

Metabolic Engineering of Heterologous Hosts for Ginsenoside F1 Biosynthesis

Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, has been a primary focus for producing ginsenosides like F1. nih.govnih.gov Yeasts are considered ideal chassis organisms due to their eukaryotic nature, which is compatible with plant-derived enzymes, and their inherent mevalonate (MVA) pathway that supplies the necessary precursors for ginsenoside synthesis. nih.govnih.govmdpi.com

The biosynthesis of Ginsenoside F1 in an engineered host begins with the production of the precursor protopanaxatriol (PPT). This is achieved by introducing a series of enzymes from Panax ginseng into the host. The pathway starts with the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase. mdpi.comresearchgate.net Dammarenediol-II is then hydroxylated at the C-12 position to form protopanaxadiol (PPD) and subsequently at the C-6 position to yield PPT. researchgate.netrsc.org

The final and crucial step in F1 synthesis is the specific glycosylation of PPT at the C-20 hydroxyl group. rsc.org Researchers have successfully identified and utilized specific UDP-glycosyltransferases (UGTs) from P. ginseng for this purpose. For instance, the introduction of P. ginseng UGTPg1 and UGTPg100 into a PPT-producing S. cerevisiae strain resulted in the production of Ginsenoside F1. nih.gov Specifically, UGTPg1 has been shown to catalyze the conversion of PPT to F1. rsc.org In one study, this engineered yeast strain was able to produce Ginsenoside F1 at a titer of 42.1 mg/L. nih.gov

To enhance the yield of Ginsenoside F1, various metabolic engineering strategies are employed. These include:

Increasing Precursor Supply: Overexpression of key enzymes in the upstream MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), farnesyl diphosphate (B83284) synthase, and squalene synthase, can boost the pool of 2,3-oxidosqualene, the initial substrate for the ginsenoside pathway. nih.govcapes.gov.brscienceopen.com

Balancing Pathway Flux: Introducing heterologous pathways can create metabolic imbalances. nih.gov Therefore, balancing the expression levels of the introduced enzymes, including cytochrome P450s and their reductase partners, is critical for optimizing product titers. nih.gov

Downregulating Competing Pathways: To channel the metabolic flux towards ginsenoside synthesis, competing pathways, such as the ergosterol (B1671047) biosynthesis pathway which also utilizes 2,3-oxidosqualene, are often downregulated. scienceopen.com

Beyond yeast, other microorganisms like Escherichia coli have also been engineered for ginsenoside production. nih.gov For example, E. coli expressing relevant UGT genes have been used to biotransform 20(R)-PPT into 20(R)-F1. nih.gov

Table 1: Engineered Yeast Strains for Ginsenoside F1 Production

| Host Organism | Key Genes Introduced/Engineered | Product | Titer | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | P. ginseng UGTPg1 and UGTPg100 in a PPT-producing strain | Ginsenoside F1 | 42.1 mg/L | nih.gov |

| Saccharomyces cerevisiae | Dammarenediol-II synthase, PPD synthase, PPT synthase, NADPH-cytochrome P450 reductase | Protopanaxatriol (PPT) | 15.9 mg/L | nih.gov |

| Saccharomyces cerevisiae | Introduction of UGTPg1 into a PPD-producing chassis | Compound K, F2, Rd, F1 | Not specified for F1 | nih.gov |

Synthetic Biology Applications in Ginsenoside F1 Pathway Construction

Synthetic biology provides a powerful toolkit for the rational design and construction of novel biological pathways and systems for producing valuable compounds like Ginsenoside F1. nih.govresearchgate.net This field combines principles from biology, engineering, and computer science to create customized microbial cell factories. nih.gov

A key application of synthetic biology in this context is the de novo construction of the entire Ginsenoside F1 biosynthetic pathway in a heterologous host. This involves assembling a multigene cassette containing all the necessary enzymes, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation of PPT. mdpi.comresearchgate.net The genes encoding these enzymes, such as dammarenediol-II synthase, cytochrome P450 hydroxylases, and specific UDP-glycosyltransferases, are often codon-optimized for the chosen host to ensure efficient expression. rsc.orgcapes.gov.br

Synthetic biology also enables the creation of novel derivatives of Ginsenoside F1 through "unnatural" glycosylation. By introducing UGTs from various organisms with different substrate specificities, new sugar moieties can be attached to the F1 molecule or its precursors. For example, a UGT from Bacillus subtilis (BSGT1) was cloned and overexpressed in E. coli. nih.govnih.gov This recombinant enzyme was then used to glycosylate Ginsenoside F1 at the C-3 position, successfully synthesizing the rare ginsenoside Ia. mdpi.comnih.govnih.gov This demonstrates the potential of synthetic biology to not only produce known ginsenosides but also to generate novel compounds with potentially enhanced properties. nih.gov

Furthermore, synthetic biology tools are employed to fine-tune the metabolic pathways for improved production. This includes the construction of genetic circuits to control gene expression levels and the use of standardized biological parts (BioBricks) to facilitate the assembly of complex pathways. koreascience.kr The development of databases of biological parts and computational tools for metabolic modeling aids in the rational design of these engineered systems. nih.govresearchgate.net

The construction of artificial pathways in microbial hosts offers several advantages, including rapid growth, simplified genetic manipulation, and more straightforward extraction processes compared to plant cultivation. nih.gov As our understanding of the enzymatic machinery of ginsenoside biosynthesis grows, synthetic biology approaches will continue to be instrumental in developing efficient and sustainable microbial cell factories for the production of Ginsenoside F1 and its diverse derivatives. cjnmcpu.comkoreascience.kr

Table 2: Synthetic Biology Approaches for Ginsenoside F1 and Derivative Production

| Approach | Host Organism | Key Enzymes/Genes | Product | Outcome | Reference |

|---|---|---|---|---|---|

| Heterologous Pathway Construction | Saccharomyces cerevisiae | P. ginseng UGTPg1, UGTPg100 | Ginsenoside F1, Rh1 | Production of bioactive ginsenosides in yeast. | nih.govmdpi.com |

| Biotransformation | Escherichia coli | Recombinant UDP-glycosyltransferase (BSGT1) from Bacillus subtilis | Ginsenoside Ia | Mass production of the rare ginsenoside Ia from F1. | nih.govnih.gov |

| Whole-cell Biotransformation | Escherichia coli | UGT genes from various species | 20(R)-F1 | Production of rare 20(R)-ginsenosides. | nih.gov |

| Heterologous Expression in Plants | Nicotiana tabacum (tobacco) | PnDDS, CYP12H, CYP6H, UGT20 from P. notoginseng | Ginsenoside F1 | Successful synthesis of F1 in a plant host, doubling the content compared to Panax plants. | researchgate.net |

Preclinical Metabolism and Pharmacokinetics of Ginsenoside F1

Metabolic Pathways of Ginsenoside F1 in Preclinical Models

The metabolism of ginsenosides (B1230088) is a crucial step for their bioactivation. Intact ginsenosides are often poorly absorbed, and their transformation by intestinal microflora into more easily absorbable, deglycosylated forms is a key determinant of their pharmacological effects. amegroups.cn

Ginsenoside F1 is a prominent metabolite formed through the deglycosylation of major protopanaxatriol (B1242838) ginsenosides, such as Ginsenoside Re and Ginsenoside Rg1, by intestinal microflora. nih.govfrontiersin.orgd-nb.info This biotransformation involves the enzymatic removal of sugar moieties from the parent compound.

The metabolic pathway often proceeds in a stepwise manner. For instance, Ginsenoside Re can be hydrolyzed in the large intestine by bacterial enzymes into Ginsenoside Rg1, which is then further metabolized into Ginsenoside F1. frontiersin.orgnih.gov This process is mediated by specific bacterial enzymes like β-glucosidase, which cleaves the glucose residue at the C6 position of Ginsenoside Rg1 to yield F1. nih.govjmb.or.kr Studies using human fecal specimens have confirmed the capacity of the gut microbiome to convert Ginsenoside Re to Ginsenoside F1 and another metabolite, Ginsenoside Rh1. frontiersin.orgnih.gov

Ginsenoside F1 itself is subject to further deglycosylation. The single glucose moiety at the C20 position can be cleaved by intestinal bacteria to produce the aglycone 20(S)-protopanaxatriol (PPT). frontiersin.orgmdpi.com Specific bacterial strains, such as Sphingobacterium multivorum, have been identified as capable of facilitating this final deglycosylation step from F1 to PPT. researchgate.net This sequential deglycosylation is considered a critical activation pathway, as the resulting metabolites are often more biologically active than their glycosylated precursors. amegroups.cnfrontiersin.org

Table 1: Key Metabolic Deglycosylation Pathways Involving Ginsenoside F1

| Precursor Ginsenoside | Intermediate Metabolite | Final Metabolite | Mediating Factor |

| Ginsenoside Re | Ginsenoside Rg1 | Ginsenoside F1 | Intestinal Microflora frontiersin.orgnih.gov |

| Ginsenoside Rg1 | - | Ginsenoside F1 | Intestinal Microflora, β-glucosidase frontiersin.orgnih.govjmb.or.kr |

| Ginsenoside F1 | - | 20(S)-protopanaxatriol (PPT) | Intestinal Microflora (e.g., Sphingobacterium multivorum) mdpi.comresearchgate.net |

The primary metabolite resulting from the deglycosylation of Ginsenoside F1 is the aglycone 20(S)-protopanaxatriol (PPT). frontiersin.org Preclinical studies indicate that PPT is a core structure in the metabolic cascade of protopanaxatriol-type ginsenosides. d-nb.info Following the formation of PPT from F1 in the gastrointestinal tract, it can be absorbed into the systemic circulation. d-nb.infomdpi.com Research has shown that co-administration of lactic acid bacteria can facilitate the metabolic conversion to PPT from its precursors, including Ginsenoside F1, potentially increasing its systemic exposure. mdpi.com While the pathways leading to F1 and subsequently to PPT are well-documented, detailed information on the further metabolic transformations of PPT itself, once formed from F1, is less extensively described in the context of F1-specific metabolism.

Deglycosylation Processes Mediated by Intestinal Microflora

Preclinical Absorption and Systemic Distribution of Ginsenoside F1

The process of deglycosylation significantly impacts the absorption of ginsenosides. Metabolites like Ginsenoside F1, being less polar and more hydrophobic after the removal of sugar groups, are generally absorbed more readily from the intestinal tract compared to their more heavily glycosylated parent compounds. amegroups.cnfrontiersin.org

Evidence from preclinical models demonstrates that F1, formed through microbial metabolism in the gut, can reach systemic circulation. d-nb.info Direct administration studies in mice also confirm its ability to be absorbed and distributed throughout the body. Following intravenous injection of Ginsenoside F1, the compound was detected in both plasma and brain tissue, indicating its systemic availability. nih.govmdpi.com

Table 2: Systemic Distribution of Ginsenoside F1 in Mice After Intravenous Injection (5 mg/kg)

| Time Post-Injection | Plasma Concentration (nM) | Brain Tissue Concentration (nM) |

| 30 minutes | 3907 | 398 |

| 1 hour | 1388 | 104 |

| 2 hours | 35 | 43 |

Data sourced from a study on the protective effects of Ginsenoside F1 against amyloid-beta toxicity. nih.gov

Trans-Membrane Transport Mechanisms of Ginsenoside F1, Including Blood-Brain Barrier Permeability

A significant finding from preclinical research is the ability of Ginsenoside F1 to cross the blood-brain barrier (BBB). nih.govmdpi.com The BBB is a highly selective barrier that restricts the passage of most therapeutic agents into the central nervous system. The detection of Ginsenoside F1 in the brain tissue of mice after systemic administration provides direct evidence of its capacity to permeate this barrier. nih.gov

In one study, following a 5 mg/kg intravenous injection in mice, brain concentrations of F1 were measured at 398 nM, 104 nM, and 43 nM at 30 minutes, 1 hour, and 2 hours post-injection, respectively. nih.gov These findings confirm that Ginsenoside F1 not only enters the systemic circulation but is also capable of penetrating into the brain, a crucial attribute for its observed neuroprotective effects. nih.govmdpi.com While its ability to cross membranes like the intestinal epithelium and the BBB is established, the specific transporter proteins or detailed mechanisms (e.g., passive diffusion, active transport) governing its passage require further investigation.

Molecular and Cellular Mechanisms of Action of Ginsenoside F1

Enzymatic Modulation by Ginsenoside F1

Ginsenoside F1 has been shown to interact with and modulate the activity of several key enzymes implicated in neurodegeneration and skin health.

Inhibition of Beta-Secretase 1 (BACE1) Activity

Beta-secretase 1 (BACE1) is a primary enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. mdpi.com Research employing molecular dynamics analysis has identified Ginsenoside F1 as a potential inhibitor of BACE1. mdpi.compreprints.orgfrontiersin.orgfrontiersin.org By binding to the enzyme, Ginsenoside F1 can interfere with its catalytic activity, thereby reducing the cleavage of the amyloid precursor protein (APP) and subsequent formation of neurotoxic Aβ plaques. frontiersin.orgfrontiersin.org This inhibitory action positions Ginsenoside F1 as a compound of interest in strategies aimed at mitigating Aβ production. mdpi.compreprints.org

Upregulation of Amyloid Beta-Degrading Enzymes: Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP)

In addition to inhibiting Aβ production, Ginsenoside F1 actively promotes its clearance by upregulating key Aβ-degrading enzymes. nih.gov Studies have demonstrated, both in vitro and in vivo, that Ginsenoside F1 enhances the expression of Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP). mdpi.compreprints.orgnih.govmdpi.com These peptidases are crucial for the breakdown of Aβ in the brain. nih.gov

In one study, treatment with Ginsenoside F1 led to a significant increase in both the mRNA and protein levels of IDE and NEP in neuronal cell lines (N2a and SH-SY5Y) and in the hippocampus of APP/PS1 transgenic Alzheimer's disease model mice. nih.gov This upregulation of IDE and NEP is a key mechanism through which Ginsenoside F1 reduces Aβ levels and protects against Aβ-induced cytotoxicity. nih.govmdpi.comfrontiersin.org

Table 1: Effect of Ginsenoside F1 on IDE and NEP Expression in Neuronal Cells

| Cell Line | Treatment | Target Enzyme | Outcome | Reference |

|---|---|---|---|---|

| N2a | Ginsenoside F1 (1-10 µM) | IDE | Increased mRNA and protein levels | nih.gov |

| N2a | Ginsenoside F1 (1-10 µM) | NEP | Increased mRNA and protein levels | nih.gov |

| SH-SY5Y | Ginsenoside F1 (1-10 µM) | IDE | Increased mRNA and protein levels | nih.gov |

Acetylcholinesterase (AChE) Inhibitory Effects

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a therapeutic strategy for improving cognitive function. mdpi.com Research has identified that Ginsenoside F1 possesses strong inhibitory activity against AChE. frontiersin.orgmdpi.com This action helps to maintain higher levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission and improving cognitive and memory functions. frontiersin.org

Modulation of Elastase and Tyrosinase Activities

Ginsenoside F1 also demonstrates modulatory effects on enzymes relevant to dermatology and cosmetics. It has been reported to have an inhibitory effect on both elastase and tyrosinase. chemfaces.comspandidos-publications.com Elastase is an enzyme that degrades elastin, a key protein for skin elasticity, while tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis. spandidos-publications.comnih.gov By inhibiting elastase, Ginsenoside F1 may help preserve skin firmness. Its inhibition of tyrosinase contributes to a skin-whitening effect by reducing melanin production. chemfaces.comspandidos-publications.com Some studies suggest that its effect on skin pigmentation may also involve disrupting the transfer of melanin from melanocytes to keratinocytes. spandidos-publications.com

Table 2: Dermatological Enzyme Inhibition by Ginsenoside F1

| Enzyme | Action of Ginsenoside F1 | Potential Effect | Reference |

|---|---|---|---|

| Elastase | Inhibitory | Anti-aging, skin firming | chemfaces.comspandidos-publications.com |

Ginsenoside F1 Interactions with Cellular Signaling Pathways

The biological effects of Ginsenoside F1 are also mediated through its interaction with and modulation of crucial intracellular signaling cascades.

Insulin-Like Growth Factor-1 (IGF-1) Dependent Signaling Axis Modulation

A significant body of research points to the role of the Insulin-Like Growth Factor-1 (IGF-1) signaling pathway in mediating the effects of Ginsenoside F1. researchgate.netfrontiersin.orgnih.gov This compound has been shown to promote angiogenesis and enhance the cytotoxic activity of Natural Killer (NK) cells through an IGF-1-dependent mechanism. frontiersin.orgnih.gov

Studies on endothelial cells revealed that Ginsenoside F1 promotes proliferation, mobility, and tube formation by activating the IGF-1 receptor (IGF-1R), which is mediated by an autocrine IGF-1 loop. nih.gov This activation of the IGF-1/IGF-1R pathway is considered a key mechanism for its pro-angiogenic effects, which could be beneficial in recovery from ischemic events. nih.gov

In the context of immunology, Ginsenoside F1 enhances NK cell cytotoxicity by potentiating the IGF-1 pathway. frontiersin.org Treatment with Ginsenoside F1 leads to an upregulation of cytotoxic mediators like perforin (B1180081) and granzyme B, as well as the activation of downstream signaling molecules such as Akt. frontiersin.org The potentiation of NK cell function by Ginsenoside F1 can be blocked by inhibiting IGF-1 and mimicked by direct IGF-1 treatment, confirming the pathway's involvement. frontiersin.orgmdpi.com

Regulation of Rho Family GTPases and Associated Intracellular Networks

Ginsenoside F1 has been shown to modulate the activity of Rho family GTPases, which are critical regulators of the actin cytoskeleton, cell morphology, and motility. In B16F10 melanoma cells, Ginsenoside F1 induces dendrite retraction, a phenomenon linked to its skin-whitening effects. nih.govnih.gov This morphological change is primarily attributed to the compound's ability to modulate Rho family GTPases. nih.gov Specifically, research indicates that Ginsenoside F1 weakens forskolin-induced activation of GTP-Rac1 and GTP-Cdc42, leading to the suppression of the Rho family GTPase signaling. nih.gov This targeted regulation of Rho signaling pathways underlies the compound's ability to alter cellular architecture. nih.govapgroup.com

Table 1: Effect of Ginsenoside F1 on Rho Family GTPases

| Cell Line | Observed Effect | Key Molecular Target(s) | Reference(s) |

| B16F10 Melanoma | Dendrite Retraction | Rho family GTPases, Rac1, Cdc42 | nih.govnih.govresearchgate.net |

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway Modulation

The PI3K/Akt signaling pathway is a crucial cascade that governs cell survival, proliferation, and growth. Ginsenoside F1 has been identified as a modulator of this pathway in various cellular contexts. In a neuroinflammation model using HT22 cells, Ginsenoside F1 was found to be a key active component that mitigates neuroinflammation by modulating the PI3K-Akt pathway. frontiersin.org It was shown to reduce the expression levels of key pathway components including AKT1, PIK3CA, and MAPK1. frontiersin.org Furthermore, studies in aged somatic cells have demonstrated that Ginsenoside F1 can regulate the AKT pathway, suppressing the reduction of phosphorylated proteins such as AKT, 4E-BP1, P70S6K, PRAS40, and RPS6, which are associated with telomere protection. mdpi.com

Table 2: Modulation of PI3K/Akt Pathway by Ginsenoside F1

| Cell/Tissue Type | Context | Effect on Pathway | Key Downstream Targets | Reference(s) |

| HT22 Cells | Neuroinflammation | Modulation/Inhibition | AKT1, PIK3CA, MAPK1 | frontiersin.org |

| Aged Somatic Cells | Cellular Senescence | Regulation | p-AKT, p-4E-BP1, p-P70S6K | mdpi.com |

Nuclear Factor-Kappa B (NF-κB) Pathway Suppression and Transcriptional Regulation

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Ginsenoside F1 has demonstrated significant anti-inflammatory effects by suppressing this pathway. In human umbilical vein endothelial cells (HUVECs) treated with oxidized low-density lipoprotein (ox-LDL), Ginsenoside F1 inhibited the nuclear translocation of NF-κB. frontiersin.org This suppression was linked to an increase in the expression of A20, a known inhibitor of NF-κB signaling. frontiersin.org By preventing the phosphorylation of IκB and the subsequent movement of NF-κB into the nucleus, Ginsenoside F1 effectively downregulates the transcription of pro-inflammatory factors. frontiersin.orgresearchgate.net This mechanism is crucial for its protective effects against conditions like atherosclerosis. frontiersin.org

Table 3: Suppression of NF-κB Pathway by Ginsenoside F1

| Cell Line | Inducing Agent | Mechanism of Action | Key Downstream Effect | Reference(s) |

| HUVECs | ox-LDL | Increased A20 expression, inhibited IκB phosphorylation | Blocked NF-κB nuclear translocation, reduced inflammatory factor expression | frontiersin.org |

| Astrocytes | Not specified | Suppression of p38MAPK-dependent NF-κB activity | Attenuation of senescence-associated secretory phenotype | researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT/Enhancer-Binding Protein (CEBP) Family Regulation

Ginsenoside F1 has been found to influence adipogenesis and lipid metabolism through the regulation of key transcription factors like PPARγ and members of the CEBP family. In 3T3-L1 adipocytes, Ginsenoside F1 was shown to inhibit lipid accumulation by significantly reducing the mRNA expression of adipogenesis markers, including PPARγ and adipocyte fatty acid-binding protein. researchgate.net This suggests that Ginsenoside F1 exerts anti-obesity effects by downregulating the expression of critical adipocyte differentiation markers. researchgate.net While direct regulation of CEBP by Ginsenoside F1 is less documented, the modulation of PPARγ, a master regulator of adipogenesis, often involves interplay with CEBP proteins. Other ginsenosides (B1230088) have been shown to reduce the expression of PPARγ and CEBPα, suggesting a class effect that may extend to F1. spandidos-publications.comnih.gov

Table 4: Regulation of Adipogenesis Markers by Ginsenoside F1

| Cell Line | Effect | Key Molecular Targets | Reference(s) |

| 3T3-L1 Adipocytes | Inhibition of lipid accumulation | PPARγ, adipocyte fatty acid-binding protein | researchgate.net |

Modulation of Cell Cycle Regulators (Cyclin-Dependent Kinases, Cyclins)

The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. cnrs.frnih.govkhanacademy.org While specific studies detailing the direct effects of Ginsenoside F1 on individual cyclins and CDKs are limited, the broader class of ginsenosides is known to exert anticancer effects by modulating these cell cycle mediators. frontiersin.orgnih.gov For instance, other ginsenosides like Rh2 have been shown to induce G1 phase arrest by down-regulating CDKs and cyclins, leading to decreased interaction between cyclin D1 and CDK4/CDK6. nih.gov This results in reduced phosphorylation of the retinoblastoma protein (Rb) and decreased E2F1 transcriptional activity, thereby halting cell cycle progression. nih.gov Given the structural similarities, it is plausible that Ginsenoside F1 may employ similar mechanisms to control cell proliferation.

Influence on Growth Factor Signaling Pathways (e.g., EGFR, VEGF)

Ginsenoside F1 has been shown to influence signaling pathways driven by growth factors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). In a neuroinflammation model, Ginsenoside F1 was found to modulate the expression of EGFR as part of its effect on the PI3K-Akt pathway. frontiersin.org In the context of cancer, the broader family of ginsenosides is recognized for its ability to interfere with growth factor signaling. frontiersin.orgnih.gov For example, other ginsenosides have been shown to inhibit tumor growth by suppressing the EGFR signaling pathway and to modulate VEGF-A levels, which is critical for angiogenesis. oup.comsci-hub.se

Interaction with Tumor Suppressor Genes (p53, p21) and Oncogenes (MDM2)

The interplay between tumor suppressor genes and oncogenes is a cornerstone of cancer biology. Ginsenosides, as a class of compounds, have been shown to modulate these critical players. frontiersin.orgnih.gov The oncoprotein MDM2 is a negative regulator of the p53 tumor suppressor. semanticscholar.orgnih.gov Certain ginsenoside derivatives have been found to down-regulate MDM2, leading to the stabilization and activation of p53. semanticscholar.orgresearchgate.net The activation of p53 can, in turn, induce the expression of its target genes, such as the CDK inhibitor p21, which plays a vital role in cell cycle arrest. semanticscholar.orgnih.gov Studies on specific ginsenosides have shown that silencing MDM2 can enhance the expression of wild-type p53 and p21. nih.gov While direct evidence for Ginsenoside F1 is still emerging, these findings within the ginsenoside family highlight a probable mechanism for its potential anticancer activities through the modulation of the p53-MDM2 axis. nih.govmdpi.com

Regulation of Apoptosis-Related Proteins (Bcl-2 Family, Caspases, Death Receptors)

Ginsenoside F1 demonstrates significant influence over the molecular machinery of apoptosis, the process of programmed cell death. Research indicates that one of the key anti-apoptotic mechanisms of Ginsenoside F1 is its ability to maintain the levels of B-cell lymphoma 2 (Bcl-2), a primary regulator of apoptosis. nih.gov In studies on human HaCaT keratinocytes exposed to ultraviolet-B (UVB) radiation, Ginsenoside F1 was found to inhibit the UVB-induced downregulation of Bcl-2 expression. nih.gov This protective effect is crucial, as the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, governs mitochondrial permeability and the subsequent release of apoptotic factors. frontiersin.org

The broader family of ginsenosides, including the precursor to F1, Ginsenoside Rg1, has been shown to modulate a range of apoptosis-related proteins. nih.govfrontiersin.org For instance, ginsenosides can trigger the intrinsic apoptotic pathway by altering the ratio of Bax to Bcl-2, leading to the activation of caspases. mdpi.comrsc.org Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their activation occurs in a cascade, with initiator caspases like caspase-9 activating effector caspases such as caspase-3. rsc.org Studies on Ginsenoside Rg1 have shown it can reduce the expression of Bax, cytochrome c, caspase-3, and caspase-9 in certain injury models, thereby preventing cell death. This suggests that while some ginsenosides can induce apoptosis in cancer cells, others, like F1 and Rg1, can exhibit protective, anti-apoptotic effects in healthy cells under stress. nih.govnih.gov The modulation extends to death receptors, the initiators of the extrinsic apoptotic pathway, which are also influenced by various ginsenosides. nih.govfrontiersin.org

Table 1: Effect of Ginsenoside F1 and Related Ginsenosides on Apoptosis-Related Proteins

| Compound | Model System | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Associated Caspases | Reference |

|---|---|---|---|---|---|

| Ginsenoside F1 | Human HaCaT Keratinocytes (UVB-induced) | - | Inhibits downregulation of Bcl-2 | Prevents cleavage of Poly(ADP-ribose) polymerase | nih.gov |

| Ginsenoside Rg1 | Glycerol-induced Renal Injury Model | Reduces Bax expression | Maintains Bcl-2 levels | Reduces caspase-3 and caspase-9 | |

| Ginsenosides (General) | Cancer Cell Lines | Upregulates Bax | Downregulates Bcl-2 | Activates caspase-9 and caspase-3 | mdpi.com |

c-Jun N-terminal Kinase (JNK) and AMP-Activated Protein Kinase (AMPK) Modulation

Ginsenoside F1 and its related compounds are known to interact with key protein kinases that regulate cellular stress responses and metabolism, including c-Jun N-terminal Kinase (JNK) and AMP-activated protein kinase (AMPK). nih.govfrontiersin.org The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated by stress stimuli, often leading to apoptosis. researchgate.net Conversely, AMPK acts as a crucial cellular energy sensor, activated during states of low energy to restore metabolic balance. koreamed.org

While direct studies on Ginsenoside F1's effect on JNK are limited, research on related ginsenosides like Rb1 and Re shows an inhibitory effect on JNK activation under pathological conditions, thereby contributing to cell survival. researchgate.netfrontiersin.org More specifically for Ginsenoside F1, its administration has been linked to processes that involve AMPK signaling. For example, Ginsenoside F1 promotes UCP1-dependent fat browning, a thermogenic process where AMPK activation is a known mechanistic pathway. worldscientific.com Plant-derived compounds, including ginsenosides, are generally reported to activate AMPK. koreamed.org The activation of AMPK by ginsenosides can influence a wide array of downstream processes, highlighting a significant mechanism for their therapeutic effects. koreamed.orgworldscientific.com

Sirtuin 1 (SIRT1) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interplay

The interplay between Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase linked to longevity, and the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism, is a critical axis in cellular regulation. nih.govaging-us.com SIRT1 is known to negatively regulate mTOR signaling, often through the activation of AMPK or direct interaction with mTOR complex components. nih.govaging-us.com

Ginsenoside F1's precursor, Ginsenoside Rg1, has been shown to directly modulate these pathways. In various models, Rg1 mitigates inflammation and cellular stress by regulating the SIRT1/NF-κB and AMPK/mTOR pathways. For instance, ginsenosides can promote autophagy, a cellular recycling process inhibited by mTOR, by stimulating the SIRT1/AMPK pathway. annualreviews.org Other ginsenosides, like Rg3(S), have been observed to protect against cellular senescence by downregulating PI3K/Akt/mTOR signaling. annualreviews.org This body of evidence strongly suggests that Ginsenoside F1 likely participates in the intricate regulation of the SIRT1-mTOR axis, influencing fundamental cellular processes like growth, autophagy, and senescence.

Endoplasmic Reticulum (ER) Stress Pathways (GRP78/PERK/CHOP)

The endoplasmic reticulum (ER) is vital for protein folding, and its dysfunction leads to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring homeostasis. Key mediators of this pathway include Glucose-Regulated Protein 78 (GRP78), Protein Kinase R-like ER Kinase (PERK), and C/EBP Homologous Protein (CHOP). frontiersin.org Chronic ER stress and sustained activation of the PERK/CHOP branch of the UPR can trigger apoptosis.

Ginsenoside Rg1, the parent compound of F1, has been demonstrated to protect against cellular injury by attenuating ER stress. It achieves this by inhibiting the GRP78/PERK/CHOP pathway. Specifically, Rg1 treatment has been shown to reduce the expression of GRP78 and the pro-apoptotic factor CHOP. nih.gov In certain models of alcohol-induced myocardial injury, Rg1 was found to suppress ER stress by inhibiting the PERK/ATF4/CHOP pathway. nih.gov Given that Ginsenoside F1 is a metabolite of Rg1, it is highly probable that it shares these protective capabilities against ER stress-induced apoptosis.

Transient Receptor Potential Canonical 6 (TRPC6)/Nuclear Factor of Activated T-cells 2 (NFAT2) Signaling

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a calcium-permeable cation channel implicated in various physiological and pathological processes. researchgate.net Its activation can lead to an increase in intracellular calcium, which in turn can activate downstream signaling molecules such as the transcription factor Nuclear Factor of Activated T-cells 2 (NFAT2). nih.gov The TRPC6/NFAT2 signaling pathway is known to be involved in the pathogenesis of conditions like diabetic kidney disease and cardiac remodeling. nih.gov

Research has identified this pathway as a target for ginsenosides. Specifically, Ginsenoside Rg1 has been found to inhibit the TRPC6/NFAT2 signaling pathway. This inhibitory action is associated with the alleviation of renal fibrosis, a condition characterized by excessive tissue scarring. By modulating this calcium-dependent signaling cascade, Ginsenoside Rg1, and likely its metabolite F1, can prevent the pathological gene expression driven by NFAT2, offering a mechanism for its protective effects in specific tissues.

Cellular and Subcellular Processes Modulated by Ginsenoside F1

Induction of Natural Killer (NK) Cell Cytotoxic Degranulation

One of the most potent and well-documented effects of Ginsenoside F1 is its ability to enhance the function of Natural Killer (NK) cells, a critical component of the innate immune system responsible for cancer surveillance. frontiersin.orgnih.gov A comprehensive screening of 15 different ginsenosides revealed that Ginsenoside F1 was the most powerful enhancer of NK cell cytotoxicity. frontiersin.orgnih.gov

This enhancement is characterized by an increase in the cytotoxic degranulation of NK cells when confronted with target cancer cells, such as K562 leukemia cells. frontiersin.orgmedkoo.com Cytotoxic degranulation is the primary mechanism by which NK cells kill their targets, involving the release of cytotoxic granules containing proteins like perforin and granzymes. The process is measured by the surface expression of CD107a on the NK cells. frontiersin.org Studies have shown that Ginsenoside F1 treatment leads to a significant upregulation of this degranulation process. frontiersin.orgnih.gov Furthermore, this potentiation of NK cell activity by Ginsenoside F1 appears to be dependent on the insulin-like growth factor (IGF)-1 pathway, as the effect can be blocked by an IGF-1 antagonist. frontiersin.orgnih.gov This specific and potent immunomodulatory function highlights a key mechanism of action for Ginsenoside F1.

Table 2: Research Findings on Ginsenoside F1 and NK Cell Function

| Parameter | Observation | Implication | Mechanism | Reference |

|---|---|---|---|---|

| NK Cell Cytotoxicity | Most potent enhancer among 15 ginsenosides | Improved cancer surveillance | Upregulation of cytotoxic mediators | frontiersin.org, nih.gov |

| Cytotoxic Degranulation | Significantly increases CD107a expression on NK cells against K562 target cells | Enhanced killing of cancer cells | Release of cytotoxic granules | medkoo.com, frontiersin.org |

| Signaling Pathway | Potentiation of NK cells is antagonized by IGF-1 blockade | Defines a molecular pathway for the observed effect | Involves the Insulin-Like Growth Factor-1 (IGF-1) pathway | frontiersin.org, nih.gov |

Regulation of Cellular Proliferation and Apoptosis

Ginsenoside F1 has been shown to modulate cellular proliferation and induce apoptosis, key processes in cancer progression. In a study on black ginseng, Ginsenoside F1 was identified as a potent active component that reduced cell migration and apoptosis in a neuroinflammation model. frontiersin.org It has been found to modulate the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. frontiersin.org Specifically, it can reduce the expression levels of key proteins in this pathway, such as AKT1, MAPK1, and PIK3CA. frontiersin.org

In the context of cardiotoxicity induced by the chemotherapeutic agent pirarubicin, Ginsenoside F1 was found to regulate apoptosis by activating the AKT/Bcl-2 signaling pathway. koreascience.krnih.gov This suggests a protective role against apoptosis in healthy cells. Furthermore, Ginsenoside F1 has been observed to protect human keratinocytes from apoptosis induced by ultraviolet-B radiation by maintaining stable levels of the anti-apoptotic protein Bcl-2. miloa.eu Some research also indicates that red ginseng extract, containing ginsenosides including F1, can induce apoptosis and suppress the proliferation of leukemia cells. mdpi.com

| Cellular Process | Key Molecular Targets/Pathways | Observed Effect of Ginsenoside F1 | Cell/Model System |

|---|---|---|---|

| Proliferation | PI3K-Akt signaling pathway (AKT1, MAPK1, PIK3CA) | Suppression of proliferation | Leukemia cells, Neuroinflammation model |

| Apoptosis | AKT/Bcl-2 signaling pathway | Activation (protection against apoptosis) | Cardiomyocytes |

| Apoptosis | Bcl-2 | Maintenance of levels (protection against apoptosis) | Human keratinocytes (UVB-induced) |

| Apoptosis | - | Induction of apoptosis | Leukemia cells |

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Ginsenoside F1 has demonstrated complex, context-dependent effects on angiogenesis.

In some contexts, Ginsenoside F1 promotes angiogenesis. For instance, it has been shown to activate the insulin-like growth factor 1 (IGF-1)/IGF-1 receptor (IGF1R) pathway, which is crucial for cerebral angiogenesis, suggesting its potential in alleviating cerebral ischemia. koreascience.krnih.gov This pro-angiogenic effect was observed in both in vitro and in vivo models of ischemic stroke. nih.govcaymanchem.com

Conversely, other studies indicate that Ginsenoside F1 can inhibit key aspects of angiogenesis. It has been found to reduce vascular leakage induced by vascular endothelial growth factor (VEGF) by suppressing the transcription and protein expression of NR4A1. koreascience.krfrontiersin.org This action helps to normalize tumor vasculature and prevent tumor cell extravasation. frontiersin.org While many ginsenosides inhibit tumor angiogenesis by suppressing VEGF signaling and the activity of matrix metalloproteinases (MMPs), the precise inhibitory mechanisms of F1 are still being fully elucidated. nih.gov

| Effect on Angiogenesis | Key Molecular Targets/Pathways | Observed Effect of Ginsenoside F1 | Model System |

|---|---|---|---|

| Promotion | IGF-1/IGF1R pathway | Activation, leading to increased microvessel density | Rat model of ischemic stroke |

| Inhibition of Vascular Leakage | NR4A1 (suppression of transcription and expression) | Reduced VEGF-mediated vascular leakage | Human umbilical vein endothelial cells (HUVECs) |

Suppression of Metastasis-Related Cellular Activities

Metastasis is a complex process involving cell migration, invasion, and adhesion. Ginsenosides, as a group, have been shown to inhibit these metastatic activities by downregulating the expression and/or enzymatic activities of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov

While specific studies on Ginsenoside F1's direct inhibition of a wide range of MMPs are less common compared to other ginsenosides like Rg3 and Rh2, its role in modulating pathways that control MMP expression is noteworthy. nih.govalfachemic.com For example, the PI3K-Akt and NF-κB signaling pathways, which are modulated by Ginsenoside F1, are known to regulate the expression of various MMPs. frontiersin.orgresearchgate.net By inhibiting these pathways, Ginsenoside F1 can indirectly suppress the expression of MMPs involved in metastasis. Furthermore, ginsenoside F2, a closely related compound, has been shown to significantly reduce MMP-1 expression in human dermal fibroblasts. nih.gov

Attenuation of Oxidative Stress through Reactive Oxygen Species (ROS) Scavenging and Antioxidant Enzyme Upregulation

Ginsenoside F1 has demonstrated significant antioxidant properties by both scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes. It has been shown to mitigate mitochondrial dysfunction by reducing elevated ROS levels. mdpi.com

A key mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. koreascience.krnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. nih.gov Ginsenoside F1 has been found to boost Nrf2 nuclear translocation, leading to the increased expression of its target genes, including heme oxygenase-1 (HO-1), glutathione-S-transferase (Gst), and glutamate-cysteine ligase modifier subunit (GCLM). koreascience.krnih.gov This was observed in a model of pirarubicin-induced cardiotoxicity, where Ginsenoside F1 also increased the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while decreasing levels of the oxidative stress marker malondialdehyde (MDA). koreascience.krnih.gov

Additionally, Ginsenoside F1 has been identified as an activator of Sirtuin type 1 (SIRT1), a protein that plays a critical role in cellular metabolism and the response to oxidative stress. koreascience.krsemanticscholar.org By activating SIRT1, Ginsenoside F1 can inhibit intracellular ROS formation and enhance mitochondrial function in cardiomyocytes under oxidative stress. semanticscholar.org

| Mechanism | Key Molecular Targets/Pathways | Observed Effect of Ginsenoside F1 | Model System |

|---|---|---|---|

| ROS Scavenging | - | Reduced intracellular ROS levels | Aged somatic cells, Cardiomyocytes |

| Antioxidant Enzyme Upregulation | Nrf2 signaling pathway (HO-1, Gst, GCLM) | Increased nuclear translocation and target gene expression | Cardiomyocytes (pirarubicin-induced cardiotoxicity) |

| SIRT1 | Activation | Enhanced deacetylated activity, increased ATP content | Cardiomyocytes (t-BHP-induced oxidative stress) |

Modulation of Inflammatory Responses and Cytokine Production (e.g., TNF-α, IL-6)

Ginsenoside F1 exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory cytokines. A primary mechanism of its anti-inflammatory action is the suppression of the NF-κB signaling pathway. frontiersin.org In a model of atherosclerosis, Ginsenoside F1 was shown to inhibit the nuclear translocation of NF-κB by increasing the expression of A20, a negative regulator of NF-κB signaling. frontiersin.org This led to a reduction in the expression of inflammatory factors. frontiersin.org

Studies have shown that Ginsenoside F1 can significantly inhibit the production of various pro-inflammatory cytokines. In a model of endothelial cell injury, it was found to inhibit the levels of G-CSF, ICAM-1, MIP-1δ, IL-1α, IL-15, and IL-16. frontiersin.org In a neuroinflammation model, Ginsenoside F1 was identified as the most potent active component in black ginseng for ameliorating neuroinflammation, and it was shown to reduce the levels of TNF-α and IL-6. frontiersin.org However, one study reported that Ginsenoside F1 did not suppress the production of IL-1β, TNF-α, IL-6, and IL-12 from LPS-stimulated macrophages, suggesting its anti-inflammatory effects may be cell-type or context-specific. nih.gov

| Inflammatory Mediator/Pathway | Observed Effect of Ginsenoside F1 | Model System |

|---|---|---|

| NF-κB signaling pathway | Inhibition of nuclear translocation (via A20) | Ox-LDL-treated HUVECs, Atherosclerosis mouse model |

| TNF-α | Reduction | Neuroinflammation model (LPS-induced HT22 cells) |

| IL-6 | Reduction | Neuroinflammation model (LPS-induced HT22 cells) |

| G-CSF, ICAM-1, MIP-1δ, IL-1α, IL-15, IL-16 | Inhibition | Ox-LDL-treated HUVECs |

Mechanisms of Neuroprotection and Synaptic Plasticity Enhancement

Ginsenoside F1 has demonstrated neuroprotective effects and the ability to enhance synaptic plasticity, which are crucial for cognitive function. One of its key mechanisms in the brain is the modulation of the CREB/BDNF signaling pathway. mdpi.comresearchgate.net In a mouse model of Alzheimer's disease, Ginsenoside F1 was found to improve spatial working memory by increasing the expression of phosphorylated CREB (p-CREB) and brain-derived neurotrophic factor (BDNF). mdpi.comresearchgate.net BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Furthermore, Ginsenoside F1 has been shown to reduce the levels of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. researchgate.netnih.gov It achieves this by upregulating the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), two key enzymes involved in the degradation of Aβ. researchgate.netnih.gov Studies have confirmed that Ginsenoside F1 can cross the blood-brain barrier. nih.gov

While the direct effects of Ginsenoside F1 on synaptic proteins are still being investigated, ginsenosides as a class are known to enhance synaptic plasticity by upregulating the expression of proteins like synaptophysin and postsynaptic density protein 95 (PSD95). mdpi.com

Immunomodulatory Effects on Immune Cell Functions

Ginsenoside F1 has been shown to modulate the functions of various immune cells, highlighting its immunomodulatory potential. A significant effect has been observed on Natural Killer (NK) cells. Ginsenoside F1 enhances the cytotoxic activity of NK cells. caymanchem.com One study found that it upregulates the production of interferon-gamma (IFN-γ) in NK cells, which in turn helps to regulate type 2 cytokine production and eosinophilic inflammation. researchgate.net This suggests a role for Ginsenoside F1 in shifting the immune response towards a Th1 phenotype.

In a mouse model of chronic rhinosinusitis with eosinophilic inflammation, Ginsenoside F1 was found to attenuate the inflammation by promoting NK cell function. nih.gov This was associated with a reduction in the expression of the Th2-related cytokines IL-4 and IL-13. nih.gov

While some ginsenosides have been shown to modulate macrophage polarization, the specific effects of Ginsenoside F1 on this process are less clear. nih.gov One study reported that it did not suppress inflammatory cytokine production from activated macrophages. nih.gov

Cellular Senescence Delaying Mechanisms

Ginsenoside F1 demonstrates significant anti-aging properties by intervening in the fundamental processes of cellular senescence. A primary mechanism is the preservation of telomere integrity. frontiersin.orgnih.gov Telomeres, protective caps (B75204) at the ends of chromosomes, shorten with each cell division, eventually triggering a DNA damage response and leading to replicative senescence. nih.gov Research has shown that Ginsenoside F1 treatment in aged somatic cells can preserve telomere length. nih.gov

This protective effect is largely mediated through the restoration of shelterin proteins, which form a protective complex on telomeres. tandfonline.com Specifically, Ginsenoside F1 has been found to effectively restore the levels of Telomeric Repeat-Binding Factor 2 (TRF2). frontiersin.orgbanglajol.info TRF2 is crucial for maintaining the 't-loop' structure of telomeres, which prevents them from being incorrectly identified as sites of DNA damage. banglajol.info By stabilizing TRF2, Ginsenoside F1 inhibits the DNA damage response, thereby delaying the onset of cellular senescence. frontiersin.orgnih.gov The depletion of TRF2, in contrast, leads to mitochondrial dysfunction, increased oxidative stress, and cellular senescence. frontiersin.orgbanglajol.info

Furthermore, Ginsenoside F1 modulates key signaling pathways involved in cell survival and senescence. Studies using phosphorylation antibody arrays on aged human primary cells revealed that F1 treatment could reverse the age-related decline in the phosphorylation of multiple proteins within the Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com These pathways are closely linked to cell proliferation and the stability of shelterin proteins. mdpi.com By maintaining the activity of these signaling cascades, F1 helps to mitigate the cellular stress that drives aging.

| Target Category | Specific Target | Observed Effect of Ginsenoside F1 | Reference |

|---|---|---|---|

| Telomere Integrity | Telomere Length | Preserved in aged somatic cells | nih.gov |

| Shelterin Proteins | Telomeric Repeat-Binding Factor 2 (TRF2) | Level restored | frontiersin.orgbanglajol.info |

| Other Shelterin Proteins (TERF1, POT1, etc.) | Levels restored | nih.gov | |

| Signaling Pathways | MAPK Pathway | Modulates phosphorylation of key proteins (e.g., CREB, ERK, HSP27) | mdpi.com |

| AKT Pathway | Modulates phosphorylation of key proteins (e.g., AKT, 4E-BP1, P70S6K) | mdpi.com | |

| Mitochondrial Function | Reactive Oxygen Species (ROS) | Level decreased | mdpi.com |

| Adenosine Triphosphate (ATP) | Level restored | mdpi.com | |

| Senescence Markers | p16, p21, p53 | Expression suppressed | nih.gov |

Regulation of Melanogenesis and Keratinocyte Protection Mechanisms

Ginsenoside F1 exerts a skin-whitening effect primarily by regulating the transfer of melanin rather than inhibiting its synthesis directly. nih.gov Melanogenesis involves the production of melanin by melanocytes and its subsequent transfer via melanosomes to surrounding keratinocytes in the epidermis. Research using co-cultures of human melanocytes and keratinocytes, as well as 3-D human skin equivalents, has elucidated the specific mechanisms of Ginsenoside F1. nih.gov

The key finding is that Ginsenoside F1 inhibits the transfer of melanosomes from melanocytes to keratinocytes. nih.gov This is achieved by inducing the retraction of dendrites on melanocytes. nih.gov These dendrites are essential structures for handing off melanosomes to keratinocytes. In studies where melanocytes were stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce dendrite formation and melanin transfer, treatment with Ginsenoside F1 caused these stretched dendrites to retract, significantly suppressing the movement of melanosomes into the keratinocytes. nih.gov

Importantly, this action occurs without significantly affecting the intracellular melanin content or the expression of tyrosinase, the key enzyme in melanin synthesis, within the melanocytes themselves. nih.gov However, another mechanism has been proposed whereby Ginsenoside F1 enhances the production of Interleukin-13 (IL-13) from human epidermal γδ T cells. nih.gov This cytokine, in turn, has been shown to significantly reduce both the mRNA expression and protein levels of tyrosinase and dopachrome (B613829) tautomerase (DCT), leading to a visible brightening effect. nih.gov Other research also suggests that Ginsenoside F1 can inhibit melanogenesis in B16F10 melanoma cells by blocking the c-Jun N-terminal kinase (JNK) signaling pathway. mdpi.com

In terms of keratinocyte protection, Ginsenoside F1 has been shown to protect these skin cells from UVB-induced apoptosis, a crucial aspect of preventing sun-induced skin damage and aging. openrepository.com

| Process | Cell Type | Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| Melanosome Transfer | Melanocytes | Induces dendrite retraction | Inhibits transfer of melanosomes to keratinocytes | nih.gov |

| Keratinocytes | Reduced uptake of melanosomes | Decreased pigmentation | nih.gov | |

| Melanin Synthesis Regulation | γδ T Cells | Enhances production of Interleukin-13 (IL-13) | Indirectly reduces melanogenesis | nih.gov |

| Melanocytes | IL-13 acts on melanocytes | Reduces mRNA and protein levels of Tyrosinase and DCT | nih.gov | |

| Blocks c-Jun N-terminal kinase (JNK) signaling | Inhibits melanogenesis | mdpi.com | ||

| Keratinocyte Protection | Keratinocytes (HaCaT) | Protects against UVB-induced damage | Inhibits apoptosis | openrepository.com |

Influence on Adipocyte Differentiation and Lipid Accumulation

Ginsenoside F1 has been identified as an inhibitor of adipogenesis, the process by which pre-adipocyte cells differentiate into mature, lipid-storing adipocytes. cjnmcpu.comtandfonline.com This action is central to its potential role in managing obesity. In vitro studies using the 3T3-L1 pre-adipocyte cell line have consistently shown that Ginsenoside F1 significantly attenuates lipid accumulation and reduces triglyceride content during adipocyte differentiation. cjnmcpu.comtandfonline.comphytopurify.com

The molecular mechanism behind this effect involves the downregulation of key transcription factors that orchestrate adipogenesis. cjnmcpu.comtandfonline.com Research has demonstrated that Ginsenoside F1 significantly reduces the mRNA expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a master regulator of adipocyte differentiation. cjnmcpu.comtandfonline.com By suppressing PPAR-γ, Ginsenoside F1 effectively halts the entire cascade of gene expression required for a cell to become a mature fat cell.

In addition to PPAR-γ, Ginsenoside F1 also reduces the expression of other crucial adipogenic markers, including adipocyte fatty acid-binding protein (aP2). cjnmcpu.comtandfonline.com The signaling pathways involved include the Janus kinase 2 (JAK2) pathway. cjnmcpu.com Molecular docking studies have suggested a strong binding affinity between Ginsenoside F1 and JAK2, and the compound has been shown to downregulate the mRNA expression of JAK2. cjnmcpu.com This modulation of the PPAR-γ/JAK2 signaling response appears to be a core component of its anti-adipogenic effect. cjnmcpu.com Furthermore, Ginsenoside F1 has been observed to significantly inhibit the production of reactive oxygen species (ROS) during adipocyte differentiation. cjnmcpu.comtandfonline.com

| Target | Target Type | Observed Effect of Ginsenoside F1 | Reference |

|---|---|---|---|

| Lipid Accumulation | Cellular Process | Significantly attenuated in 3T3-L1 cells | cjnmcpu.comtandfonline.com |

| Triglyceride Content | Cellular Component | Significantly reduced in 3T3-L1 cells | cjnmcpu.comphytopurify.com |

| PPAR-γ | mRNA Expression | Significantly reduced | cjnmcpu.comtandfonline.com |

| aP2 (Adipocyte fatty acid-binding protein) | mRNA Expression | Significantly reduced | cjnmcpu.comtandfonline.com |

| JAK2 | mRNA Expression | Significantly reduced | cjnmcpu.com |

| Reactive Oxygen Species (ROS) | Byproduct | Production inhibited during differentiation | cjnmcpu.comtandfonline.com |

Preclinical Biological Activities of Ginsenoside F1

Neurobiological System Modulations

Ginsenoside F1 has demonstrated promising neuroprotective effects in various preclinical models, suggesting its potential as a therapeutic agent for neurological disorders. These effects are attributed to its ability to influence key pathological processes such as amyloid-beta aggregation, cognitive dysfunction, cerebral ischemia, and neuroinflammation.

Impact on Amyloid Beta (Aβ) Aggregation and Clearance in Preclinical Models

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark. Preclinical research indicates that Ginsenoside F1 can interfere with this process. Studies have shown that Ginsenoside F1 can inhibit the aggregation of Aβ and reduce the cytotoxicity induced by these aggregates in neuronal cell lines. nih.govresearchgate.net Specifically, treatment with Ginsenoside F1 has been found to decrease Aβ levels by upregulating the expression of Aβ-degrading enzymes such as insulin-degrading enzyme (IDE) and neprilysin (NEP). nih.gov Furthermore, some ginsenosides (B1230088), including F1, have been noted for their potential to inhibit BACE1, an enzyme involved in the production of Aβ. frontiersin.org

Table 1: Effect of Ginsenoside F1 on Amyloid Beta in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Mouse neuroblastoma (N2a) cells | Reduced Aβ-induced cytotoxicity and Aβ aggregation. | nih.gov |

| Human neuroblastoma (SH-SY5Y) cells | Decreased Aβ levels and aggregation. | nih.gov |

Cognitive Function Enhancement in In Vivo Animal Models

Preclinical studies using animal models of cognitive impairment have suggested that Ginsenoside F1 may improve cognitive functions. For instance, oral administration of a jelly containing Ginsenoside F1 was observed to restore spatial working memory in a transgenic mouse model of Alzheimer's disease. researchgate.net This cognitive enhancement is likely linked to its neuroprotective and anti-inflammatory properties, which contribute to a healthier neuronal environment conducive to learning and memory processes.

Effects on Cerebral Ischemia-Reperfusion Injury in Rodent Models

Ginsenoside F1 has shown protective effects in rodent models of cerebral ischemia-reperfusion injury, a condition that can lead to stroke. Research indicates that Ginsenoside F1 can promote angiogenesis, the formation of new blood vessels, which is crucial for recovery after an ischemic event. This is thought to be mediated through the activation of the insulin-like growth factor-1 (IGF-1)/IGF-1 receptor pathway. researchgate.net By improving cerebrovascular function, Ginsenoside F1 may help to alleviate the damage caused by reduced blood flow to the brain.

Anti-Neuroinflammatory Efficacy in Brain Cell Cultures and Animal Models